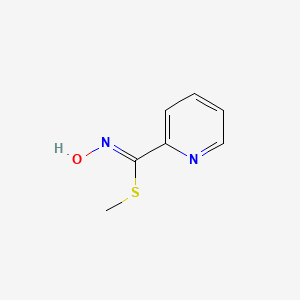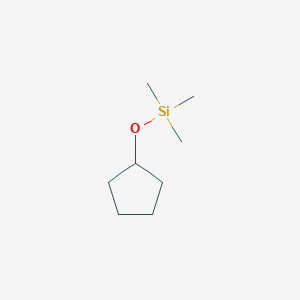
Trimethylsilyloxycyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyloxycyclopentane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclopentane ring through an oxygen atom. This compound is part of a broader class of organosilicon compounds that are widely used in organic synthesis due to their unique chemical properties, such as increased volatility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyloxycyclopentane can be synthesized through the reaction of cyclopentanol with trimethylsilyl chloride in the presence of a base such as triethylamine or pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction is as follows:
Cyclopentanol+Trimethylsilyl chloride→this compound+Hydrogen chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyloxycyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanone and trimethylsilanol.
Reduction: It can be reduced to cyclopentanol and trimethylsilane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions include cyclopentanone, cyclopentanol, and various substituted cyclopentane derivatives.
Scientific Research Applications
Trimethylsilyloxycyclopentane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, facilitating the formation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of silicone-based materials and as a precursor for other organosilicon compounds.
Mechanism of Action
The mechanism of action of trimethylsilyloxycyclopentane primarily involves the stabilization of reactive intermediates through the trimethylsilyl group. This group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyloxycyclohexane: Similar in structure but with a six-membered ring.
Trimethylsilyloxycyclobutane: Contains a four-membered ring.
Trimethylsilyloxycyclopropane: Features a three-membered ring.
Uniqueness
Trimethylsilyloxycyclopentane is unique due to its five-membered ring, which provides a balance between ring strain and stability. This makes it particularly useful in organic synthesis as it can undergo a variety of chemical transformations while maintaining structural integrity.
Properties
CAS No. |
56859-54-2 |
|---|---|
Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
cyclopentyloxy(trimethyl)silane |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)9-8-6-4-5-7-8/h8H,4-7H2,1-3H3 |
InChI Key |
OBVCVCYWTYHPPB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


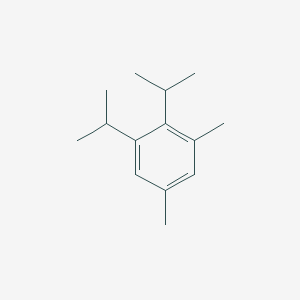
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
![[(Butan-2-yl)oxy]acetyl chloride](/img/structure/B14625392.png)
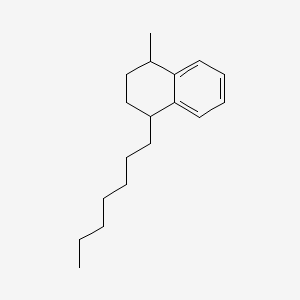

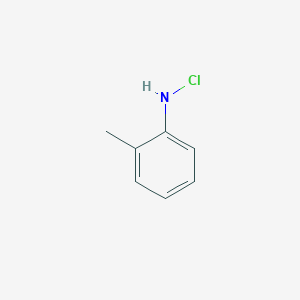
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
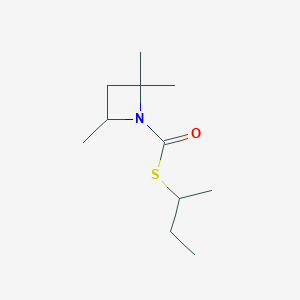

![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)

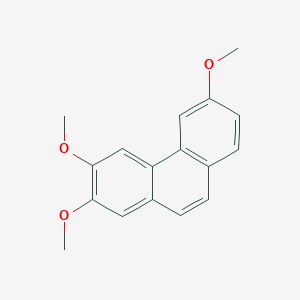
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
